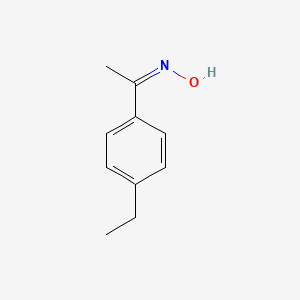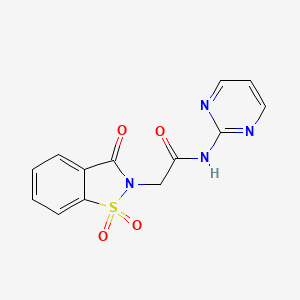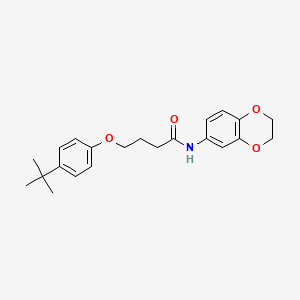![molecular formula C17H15Cl2N3O B2758457 1-isopropyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] CAS No. 320422-12-6](/img/structure/B2758457.png)
1-isopropyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] is a chemical compound with the molecular formula C17H15Cl2N3O . It is a derivative of 1H-Indole-2,3-dione, also known as Isatin .
Synthesis Analysis
The synthesis of 1,2,3-trisubstituted indoles, which includes compounds like 1-isopropyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone], can be achieved through a one-pot, three-component protocol. This process is based on a Fischer indolisation–indole N-alkylation sequence . The procedure is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-isopropyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] such as melting point, boiling point, density, etc., are not available in the current data .Applications De Recherche Scientifique
Structure and Isomerism
Research on compounds related to 1-isopropyl-1H-indole-2,3-dione hydrazone derivatives has contributed to understanding their structure and isomerism. Studies have synthesized mono- and dihydrazones, investigating their thermal and photochemical behaviors. These studies offer insights into the properties of such compounds, including isomerization processes under different conditions (Dziomko et al., 1980).
Synthetic Methodologies
Innovative synthetic methodologies involving compounds akin to 1-isopropyl-1H-indole-2,3-dione hydrazone derivatives have been developed. For instance, a method utilizing hydrazone as a directing group for Rh(III)-catalyzed C-H activation and alkyne annulation has been reported. This approach simplifies the synthesis of unprotected indoles and is applicable to isoquinoline synthesis as well, demonstrating the versatility of hydrazone derivatives in facilitating complex synthetic processes (Liyao Zheng & R. Hua, 2014).
Photoprotective Applications
The photolytic behavior of 1H-indole-2,3-dione hydrazone derivatives has been explored, revealing their potential as UV absorbers. Such compounds show promise in the pharmaceutical and cosmetic industries for their photoprotective functions, offering a basis for the development of new UV protection solutions (J. Dimitrijević et al., 2016).
Antitumor and Antimicrobial Activities
Hydrazone derivatives have also been evaluated for their biological activities, including antitumor and antimicrobial properties. Certain derivatives have shown promising activity against HIV-1 cells and mycobacterial cultures, highlighting their potential in treating diseases like HIV-TB co-infection (Debjani Banerjee et al., 2011). Furthermore, indole hydrazones have been synthesized and assayed for their radical-scavenging abilities, photoprotective capacities, and antiproliferative effects, indicating their multifunctional application potential in medical science (Monica Demurtas et al., 2019).
Corrosion Inhibition
The corrosion inhibition properties of a synthesized hydrazone derivative on carbon steel in HCl solution have been explored. The study demonstrates the compound's efficacy as a corrosion inhibitor, with potential applications in protecting industrial materials (O. Khamaysa et al., 2020).
Propriétés
IUPAC Name |
3-[(3,4-dichlorophenyl)diazenyl]-1-propan-2-ylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O/c1-10(2)22-15-6-4-3-5-12(15)16(17(22)23)21-20-11-7-8-13(18)14(19)9-11/h3-10,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUURYVOHCYDSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1O)N=NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301147062 |
Source


|
| Record name | 1-(1-Methylethyl)-1H-indole-2,3-dione 3-[2-(3,4-dichlorophenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
320422-12-6 |
Source


|
| Record name | 1-(1-Methylethyl)-1H-indole-2,3-dione 3-[2-(3,4-dichlorophenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine;dihydrochloride](/img/structure/B2758376.png)
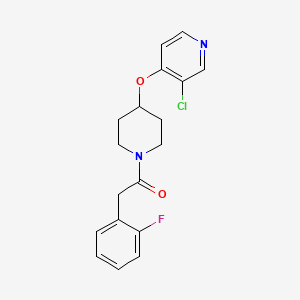
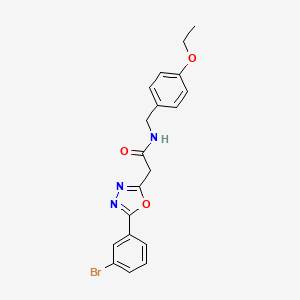

![Methyl 2-[6-bromo-2-(2-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2758387.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2758388.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B2758389.png)
![3-(2-methoxyethyl)-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2758390.png)
